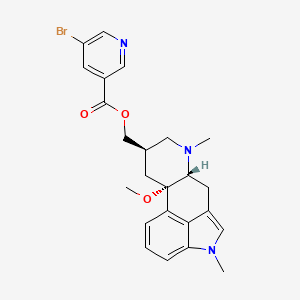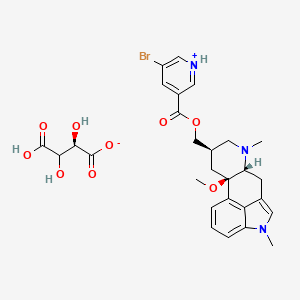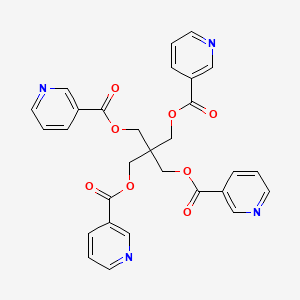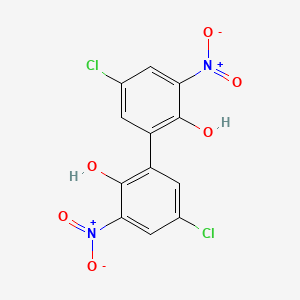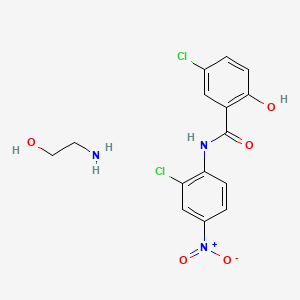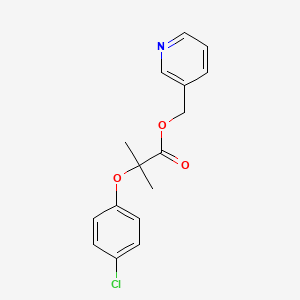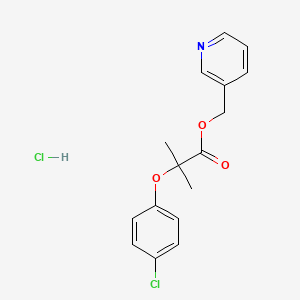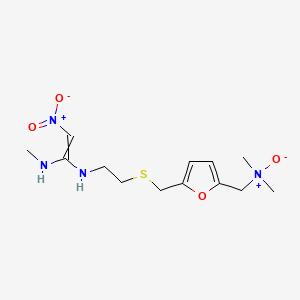
雷尼替丁-N-氧化物
描述
Ranitidine-N-oxide is a chemical compound with the molecular formula C13H22N4O4S. It is a metabolite of the histamine antagonist drug ranitidine, which is commonly prescribed for the treatment of duodenal and gastric ulcers . This compound is primarily used for the study and analysis of drug metabolites, helping researchers understand the pharmacokinetic properties of ranitidine .
科学研究应用
Ranitidine-N-oxide is used in various scientific research applications, including:
作用机制
Target of Action
Ranitidine-N-oxide, like its parent compound ranitidine, primarily targets the histamine H2 receptors found in gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .
Mode of Action
It’s known that ranitidine, a histamine h2-receptor antagonist, works by competitively inhibiting the action of histamine at the h2 receptors, leading to a decrease in gastric acid secretion . It’s plausible that Ranitidine-N-oxide may have a similar mode of action.
Biochemical Pathways
Studies suggest that ranitidine and its metabolites, including ranitidine-n-oxide, can be oxidized by isozymes of flavin-containing monooxygenase (fmo) and cytochrome p450 . This oxidation process could potentially affect various biochemical pathways and downstream effects.
Pharmacokinetics
It’s known that ranitidine is metabolized in the liver by enzymes such as fmos, including fmo3, and other enzymes . The major metabolite in the urine is N-oxide, which represents less than 4% of the dose .
Result of Action
Studies suggest that inhibitors of gastric acid secretion, like ranitidine, can increase oxidative stress and matrix metalloproteinase-2 activity, leading to vascular remodeling .
Action Environment
Environmental factors can influence the action of Ranitidine-N-oxide. For instance, the presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of this impurity . These factors could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Ranitidine-N-oxide plays a significant role in biochemical reactions, particularly in the metabolism of ranitidine. It is formed through the oxidation of ranitidine by flavin-containing monooxygenase enzymes . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its further metabolism . The interactions between ranitidine-N-oxide and these biomolecules are crucial for its metabolic processing and subsequent excretion.
Cellular Effects
Ranitidine-N-oxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that ranitidine-N-oxide can affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it has been observed to modulate cell signaling pathways related to apoptosis and cell proliferation, thereby impacting cell function and survival .
Molecular Mechanism
The molecular mechanism of ranitidine-N-oxide involves its binding interactions with specific biomolecules. It acts as an inhibitor of histamine H2 receptors, thereby reducing gastric acid secretion . Furthermore, ranitidine-N-oxide can inhibit the activity of certain cytochrome P450 enzymes, leading to alterations in the metabolism of other drugs and endogenous compounds . These interactions at the molecular level contribute to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ranitidine-N-oxide have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to higher temperatures or prolonged storage . Long-term studies have shown that ranitidine-N-oxide can induce changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding its pharmacokinetics and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of ranitidine-N-oxide vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce gastric acid secretion without significant adverse effects . At higher doses, ranitidine-N-oxide can cause central nervous system toxicity, including symptoms such as seizures and altered behavior . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.
Metabolic Pathways
Ranitidine-N-oxide is involved in several metabolic pathways, primarily through its interactions with flavin-containing monooxygenase and cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent metabolism of ranitidine-N-oxide, leading to the formation of other metabolites such as ranitidine S-oxide and desmethyl ranitidine . The metabolic pathways of ranitidine-N-oxide are essential for its clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, ranitidine-N-oxide is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of ranitidine-N-oxide is influenced by factors such as tissue perfusion and the presence of binding sites, which determine its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of ranitidine-N-oxide plays a crucial role in its activity and function. It has been observed to localize in specific cellular compartments, including the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct ranitidine-N-oxide to these organelles . The subcellular distribution of ranitidine-N-oxide is important for its interactions with cellular biomolecules and its overall pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions: Ranitidine-N-oxide can be synthesized by reacting ranitidine with an oxidizing agent. Commonly used oxidizing agents include hydrogen peroxide and lead oxide . The reaction typically involves mixing ranitidine with the oxidizing agent under controlled conditions to achieve the desired oxidation.
Industrial Production Methods: While specific industrial production methods for ranitidine-N-oxide are not extensively documented, the general approach involves large-scale oxidation reactions using similar oxidizing agents under optimized conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Ranitidine-N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions.
Reduction: It can be reduced back to ranitidine under appropriate conditions.
Substitution: Certain functional groups in the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, lead oxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Further oxidized products.
Reduction: Ranitidine.
Substitution: Substituted derivatives of ranitidine-N-oxide.
相似化合物的比较
Ranitidine: The parent compound, used to treat gastric acid-related conditions.
N-desmethyl ranitidine: Another metabolite of ranitidine.
Ranitidine S-oxide: A sulfur-containing metabolite of ranitidine.
Uniqueness of Ranitidine-N-oxide: Ranitidine-N-oxide is unique in its specific oxidation state and its role as a key metabolite in the study of ranitidine’s pharmacokinetics. Its distinct chemical structure allows for specific analytical applications that are crucial for understanding the metabolism and effects of ranitidine .
属性
IUPAC Name |
N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVUWAHTQPQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891465 | |
| Record name | Ranitidine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73857-20-2 | |
| Record name | Ranitidine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73857-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ranitidine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073857202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranitidine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RANITIDINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K131L1Z4KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)
![(11S)-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B1678730.png)
![6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid](/img/structure/B1678731.png)
![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)



